6-Hydroxykaempferol 3,6-diglucoside

Descripción general

Descripción

El 6-Hidroxicaempferol 3,6-diglucósido es un flavonoide glucósido derivado del flavonol kaempferol. Se encuentra principalmente en las flores de Carthamus tinctorius L.Este compuesto es conocido por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes y antiagregantes plaquetarias .

Mecanismo De Acción

El mecanismo de acción del 6-Hidroxicaempferol 3,6-diglucósido involucra varios objetivos y vías moleculares:

Efectos antiinflamatorios: El compuesto inhibe la expresión de citoquinas proinflamatorias como IL-1β, IL-6 y TNF-α.

Actividad antioxidante: Capta radicales libres y reduce el estrés oxidativo.

Antiagregación plaquetaria: Inhibe la agregación plaquetaria interfiriendo con las vías de señalización involucradas en la activación plaquetaria

Compuestos similares:

Kaempferol: La forma aglicona del 6-Hidroxicaempferol 3,6-diglucósido.

Quercetina: Otro flavonol con propiedades antioxidantes y antiinflamatorias similares.

Miricetina: Un flavonol con grupos hidroxilo adicionales, lo que lleva a diferentes actividades biológicas.

Unicidad: El 6-Hidroxicaempferol 3,6-diglucósido es único debido a su patrón de glicosilación específico, que aumenta su solubilidad y biodisponibilidad en comparación con su forma aglicona, kaempferol. Esta glicosilación también contribuye a sus distintas actividades biológicas .

Análisis Bioquímico

Biochemical Properties

6-Hydroxykaempferol 3,6-diglucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have an antiplatelet aggregatory effect . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has been shown to have protective effects on human umbilical vein endothelial cells (HUVECs) under conditions of oxygen-glucose deprivation followed by reoxygenation (OGD/R) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to regulate the expressions of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels . It also reverses the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and reduces the release of IL-6 after OGD/R .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del 6-Hidroxicaempferol 3,6-diglucósido generalmente implica la glicosilación del kaempferol. El proceso incluye el uso de donantes de glicósidos y catalizadores en condiciones controladas. Un método común implica el uso de bromuros de glicósidos en presencia de carbonato de plata como catalizador .

Métodos de producción industrial: La producción industrial de 6-Hidroxicaempferol 3,6-diglucósido a menudo se logra mediante la extracción de fuentes naturales, como el cártamo. El proceso de extracción implica la extracción con disolventes seguida de la purificación mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: El 6-Hidroxicaempferol 3,6-diglucósido experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados dihidro.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio se usa a menudo como agente reductor.

Sustitución: Los reactivos como los cloruros de acilo y los haluros de alquilo se utilizan para reacciones de sustitución.

Principales productos formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Varios derivados acilados y alquilados.

Aplicaciones Científicas De Investigación

El 6-Hidroxicaempferol 3,6-diglucósido tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los glucósidos de flavonoides.

Biología: Investigado por su papel en las vías de señalización celular y sus efectos sobre la proliferación celular y la apoptosis.

Medicina: Se estudia por sus posibles efectos terapéuticos en enfermedades cardiovasculares, cáncer y afecciones inflamatorias.

Industria: Utilizado en el desarrollo de productos de salud naturales y suplementos dietéticos

Comparación Con Compuestos Similares

Kaempferol: The aglycone form of 6-Hydroxykaempferol 3,6-diglucoside.

Quercetin: Another flavonol with similar antioxidant and anti-inflammatory properties.

Myricetin: A flavonol with additional hydroxyl groups, leading to different biological activities.

Uniqueness: this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone form, kaempferol. This glycosylation also contributes to its distinct biological activities .

Actividad Biológica

Overview

6-Hydroxykaempferol 3,6-diglucoside (HGG) is a flavonoid glycoside derived from kaempferol, predominantly found in the plant Carthamus tinctorius (safflower). This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antiplatelet effects. The following sections delve into the mechanisms of action, research findings, and comparative analyses with similar compounds.

The biological activity of HGG can be attributed to several mechanisms:

- Antioxidant Activity : HGG scavenges free radicals and enhances the expression of antioxidant enzymes, thereby mitigating oxidative stress. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Activity : HGG inhibits the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α via the NF-κB signaling pathway. This action is significant in reducing inflammation and related tissue damage .

- Antiplatelet Activity : HGG has been shown to inhibit platelet aggregation by modulating enzymes involved in platelet activation. This effect is particularly relevant in cardiovascular health .

Research Findings

Recent studies have provided substantial evidence for the biological activities of HGG:

- Endothelial Protection : A study investigated the protective effects of HGG on human umbilical vein endothelial cells (HUVECs) subjected to oxygen-glucose deprivation followed by reoxygenation (OGD/R). HGG significantly reduced apoptosis in these cells by regulating hypoxia-inducible factor 1-alpha (HIF-1α) and NF-κB at both transcriptome and protein levels. Furthermore, it reversed the upregulation of inflammatory cytokines post-OGD/R .

- In Vivo Anti-thrombotic Activity : The anti-thrombotic potential of HGG was evaluated using a phenylhydrazine-induced zebrafish thrombosis model. Results indicated that HGG improved blood circulation and exhibited protective effects against thrombosis .

- Comparative Studies : When compared to other flavonoid glycosides such as 6-Hydroxykaempferol 3,6,7-triglucoside and Quercetin 3,6-diglucoside, HGG displayed unique structural features that contribute to its specific biological activities. For instance, while both compounds exhibit antioxidant properties, their efficacy may vary due to differences in glycosylation patterns .

Data Table: Comparative Biological Activities

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antiplatelet Activity |

|---|---|---|---|

| This compound (HGG) | High | High | High |

| 6-Hydroxykaempferol 3,6,7-triglucoside | Moderate | Moderate | Low |

| Quercetin 3,6-diglucoside | High | High | Moderate |

Case Studies

Several case studies have highlighted the therapeutic potential of HGG:

- Cerebrovascular Diseases : The efficacy of safflower extracts containing HGG has been explored in treating cerebrovascular conditions. Clinical observations suggest that patients receiving safflower-based treatments exhibit improved symptoms associated with blood circulation and reduced inflammation .

- Cardiovascular Health : Research indicates that HGG may play a role in managing cardiovascular diseases through its antiplatelet properties. By preventing excessive platelet aggregation, it may reduce the risk of thrombotic events .

Propiedades

IUPAC Name |

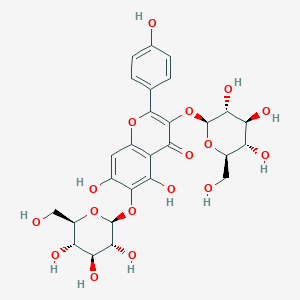

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-12-15(32)19(36)21(38)26(41-12)43-24-10(31)5-11-14(17(24)34)18(35)25(23(40-11)8-1-3-9(30)4-2-8)44-27-22(39)20(37)16(33)13(7-29)42-27/h1-5,12-13,15-16,19-22,26-34,36-39H,6-7H2/t12-,13-,15-,16-,19+,20+,21-,22-,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHCVNUAKOTVCJ-DGCOUUTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.